molecular formula C16H19ClN4O2 B11381439 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

Cat. No.: B11381439
M. Wt: 334.80 g/mol
InChI Key: XJNPUBPILHQIMK-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide. For instance, 4-chlorobenzohydrazide can be reacted with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the oxadiazole intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Shares the chlorophenyl group but differs in the presence of a methoxyphenyl group and the absence of the oxadiazole ring.

    1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine: Contains the oxadiazole ring and chlorophenyl group but lacks the urea moiety and prop-2-en-1-yl group.

Uniqueness

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea is unique due to its combination of the oxadiazole ring, chlorophenyl group, and urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enyl-3-propylurea

InChI

InChI=1S/C16H19ClN4O2/c1-3-9-18-16(22)21(10-4-2)11-14-19-15(20-23-14)12-5-7-13(17)8-6-12/h4-8H,2-3,9-11H2,1H3,(H,18,22)

InChI Key

XJNPUBPILHQIMK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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